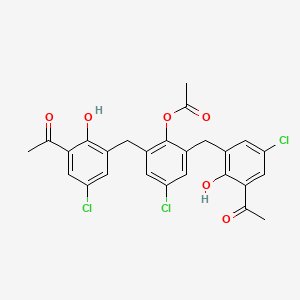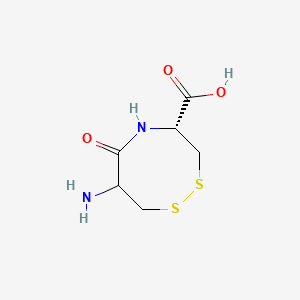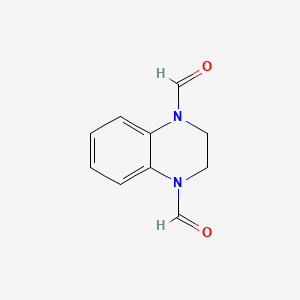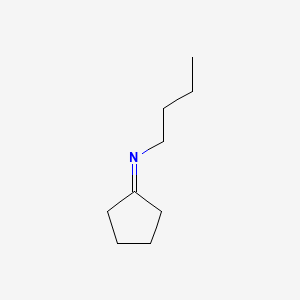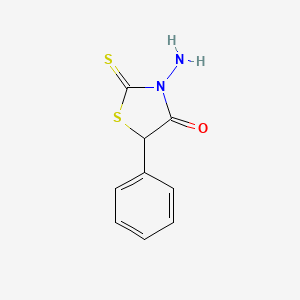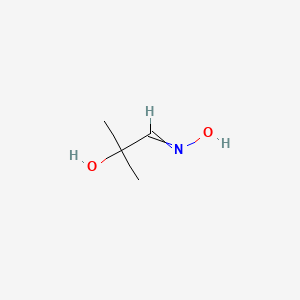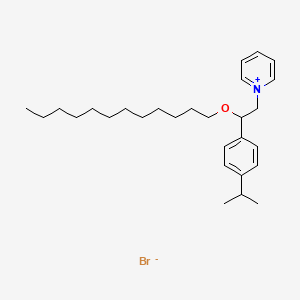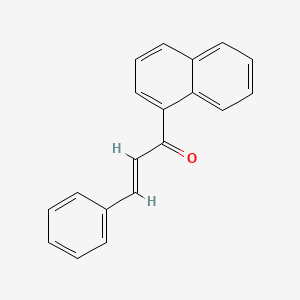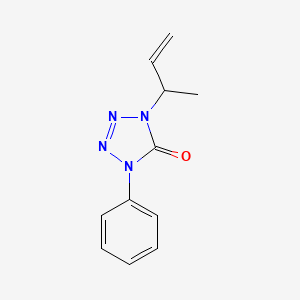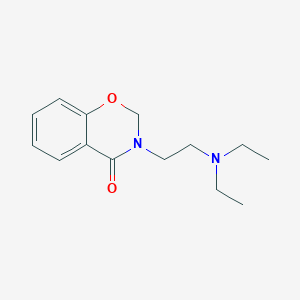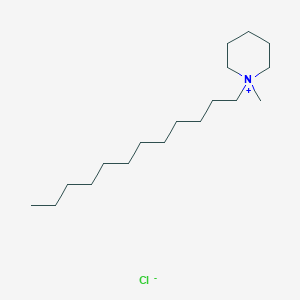
1-Dodecyl-1-methylpiperidin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-1-methylpiperidin-1-ium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles in aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1-methylpiperidin-1-ium chloride can be synthesized through the quaternization of 1-dodecylpiperidine with methyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecyl-1-methylpiperidin-1-ium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in micellization and complexation reactions with various surfactants and polymers .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides under mild conditions.
Micellization: Occurs in aqueous solutions, often studied using dynamic light scattering (DLS) and surface tension measurements.
Major Products:
Substitution Reactions: Yield products such as 1-dodecyl-1-methylpiperidin-1-ium hydroxide or other substituted derivatives.
Micellization: Results in the formation of micelles, which are spherical aggregates of surfactant molecules.
Aplicaciones Científicas De Investigación
1-Dodecyl-1-methylpiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The primary mechanism of action of 1-dodecyl-1-methylpiperidin-1-ium chloride involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance the stability of emulsions. The quaternary ammonium group interacts with various molecular targets, including cell membranes and proteins, leading to its surfactant and antimicrobial effects .
Comparación Con Compuestos Similares
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with similar micellization properties.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory and industrial applications.
Uniqueness: 1-Dodecyl-1-methylpiperidin-1-ium chloride is unique due to its specific molecular structure, which imparts distinct micellization behavior and interaction with other surfactants. Its ability to form stable micelles and reduce surface tension makes it particularly valuable in applications requiring precise control over surfactant properties .
Propiedades
Número CAS |
13595-36-3 |
|---|---|
Fórmula molecular |
C18H38ClN |
Peso molecular |
304.0 g/mol |
Nombre IUPAC |
1-dodecyl-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C18H38N.ClH/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)17-14-12-15-18-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
BARSVTCQEPSITA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+]1(CCCCC1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


